2-Thiophenamine, 4-(3-methoxyphenyl)-
Description
2-Thiophenamine, 4-(3-methoxyphenyl)- is a thiophene derivative characterized by a five-membered aromatic heterocyclic ring containing sulfur, substituted at the 4-position with a 3-methoxyphenyl group and at the 2-position with an amine (-NH₂). Thiophene derivatives are widely studied for their electronic properties and biological activities, including anti-inflammatory, antimicrobial, and analgesic effects . The 3-methoxyphenyl substituent may enhance pharmacological activity due to its electron-donating methoxy group, which can influence molecular interactions.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)thiophen-2-amine |
InChI |
InChI=1S/C11H11NOS/c1-13-10-4-2-3-8(5-10)9-6-11(12)14-7-9/h2-7H,12H2,1H3 |
InChI Key |
CWSAJVSJUSSNSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Classic One-Pot Procedure
Reagents :
-
3-Methoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.2 equiv), morpholine (1.5 equiv).
Procedure :
-
Combine reagents in ethanol (20 mL/g aldehyde).
-
Heat at 60–80°C for 4–6 hours under reflux.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Microwave-Assisted Gewald Reaction
-
Conditions : Microwave irradiation (150 W, 100°C, 15–20 min).
-
Solvent : Ethanol or dimethylformamide (DMF).
Stepwise Synthesis via Knoevenagel-Thiocyclization
For substrates sensitive to one-pot conditions, a two-step approach is employed:
Knoevenagel Condensation
Reagents :
-
3-Methoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.1 equiv), piperidine (catalytic).
Procedure :
-
Reflux in ethanol (4 hours).
-
Isolate α,β-unsaturated nitrile intermediate (E)-3-(3-methoxyphenyl)-2-cyanoacrylate .
Thiocyclization
Reagents :
-
(E)-3-(3-methoxyphenyl)-2-cyanoacrylate (1.0 equiv), sulfur (1.2 equiv), morpholine (1.5 equiv).
Procedure :
-
Heat in ethanol at 70°C for 3 hours.
-
Isolate product via vacuum filtration.
Solid-Phase Synthesis
Solid-supported methods improve purity and scalability:
Wang Resin-Bound Synthesis
Reagents :
-
Wang resin-bound cyanoacetic acid, 3-methoxybenzaldehyde, sulfur, DBU (1,8-diazabicycloundec-7-ene).
Procedure :
-
React aldehyde and resin-bound cyanoester in toluene under microwave (100°C, 10 min).
-
Add sulfur and DBU, irradiate (120°C, 15 min).
-
Cleave with trifluoroacetic acid (TFA)/H2O (95:5).
Alternative Methods
Bromination-Reduction Pathway
A less common approach involves:
-
Bromination of 4-(3-methoxyphenyl)thiophene at position 2.
Electrochemical Activation
-
Use S3- − radicals generated via electrochemical reduction of sulfur in acetonitrile.
-
React with 3-methoxybenzaldehyde and cyanoacetate at 25°C.
Yield : 50–55%, requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| Classic Gewald | 55–68 | 4–6 h | Moderate | 80–85 |
| Microwave Gewald | 75–82 | 15–20 min | High | 90–95 |
| Stepwise | 60–65 | 7–8 h | Low | 75–80 |
| Solid-Phase | 70–75 | 25 min | High | >90 |
| Bromination-Reduction | <30 | 12 h | Low | 60–65 |
Reaction Optimization Insights
-
Base Selection : Morpholine > triethylamine > piperidine (higher yields due to better sulfur activation).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization but may require higher temperatures.
-
Sulfur Source : Elemental sulfur (S8) is optimal; Na2S or H2S results in side products.
Challenges and Solutions
-
Byproduct Formation : Dimeric thiophenes form under prolonged heating. Mitigated by microwave or flow chemistry.
-
Purification : Silica gel chromatography (hexane/EtOAc) removes unreacted aldehyde and sulfur residues.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-Thiophenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-Thiophenamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-Thiophenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazole Derivatives: 4-(3-Methoxyphenyl)thiazol-2-amine
Structural Differences :
- Core Heterocycle : Thiazole (nitrogen and sulfur) vs. thiophene (sulfur only).
- Substituents : Both share the 4-(3-methoxyphenyl) group and a 2-amine.
Thiophene Derivatives: 2-(4-Methylphenylimino)-N-(2-chlorophenyl) Thiophene-3-carboxamide
Structural Differences :
- Substituents: Methylphenylimino and carboxamide groups vs. 3-methoxyphenyl and amine.
Piperazine Derivatives: Letermovir
Structural Differences :
- Core Structure : Piperazine vs. thiophene.
- Substituents : Shares a 4-(3-methoxyphenyl)piperazin-1-yl group.
Data Tables
Table 2: Physicochemical Properties
| Compound Type | Aqueous Solubility | LogP (Predicted) | Molecular Weight | |
|---|---|---|---|---|
| Thiophenamine derivative | Low | ~2.8 | ~245 g/mol | |
| Thiazole derivative (A1) | Low | ~3.2 | ~367 g/mol | |
| Letermovir | Very low | ~4.5 | 572.55 g/mol |
Research Findings and Implications
- Thiazole vs. Thiophene : Thiazole derivatives (e.g., A1) exhibit stronger anti-inflammatory and antioxidant activities than thiophene analogs, likely due to nitrogen-enhanced polarity and binding affinity .
- Role of 3-Methoxyphenyl : This group contributes to radical scavenging in thiazoles and structural stability in piperazines, suggesting its utility in diverse drug design contexts .
- Gaps in Knowledge: Direct pharmacological data for 2-Thiophenamine, 4-(3-methoxyphenyl)- are lacking. Future studies should evaluate its anti-inflammatory and electronic properties relative to thiazole analogs.
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-methoxyphenyl)-2-thiophenamine?
Methodological Answer: The synthesis typically involves coupling reactions to introduce the 3-methoxyphenyl group to the thiophene backbone. A common approach is the Suzuki-Miyaura cross-coupling between a brominated 2-thiophenamine derivative and a 3-methoxyphenylboronic acid. The amine group may require protection (e.g., using Boc or acetyl groups) during the reaction to prevent side reactions. Post-coupling, deprotection and purification via column chromatography or recrystallization are critical. For analogs, substituent compatibility and reaction conditions (e.g., Pd catalyst, solvent, temperature) must be optimized .
Q. How can the structure of 4-(3-methoxyphenyl)-2-thiophenamine be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the thiophene ring protons (δ ~6.5–7.5 ppm) and methoxyphenyl signals (δ ~3.8 ppm for OCH₃).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ peak).
- X-ray Crystallography : If crystalline, single-crystal diffraction resolves bond lengths and angles, validating regiochemistry.
- UV-Vis/PL Spectroscopy : For conjugated systems, λmax and emission profiles correlate with electronic transitions (e.g., π→π* in thiophene) .
Q. What physicochemical properties are critical for solubility and reactivity studies?
Methodological Answer:
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer: Discrepancies (e.g., unexpected NMR shifts or diffraction patterns) require:
- DFT Calculations : Simulate NMR/IR spectra and compare with experimental data to validate tautomers or conformers.
- Molecular Dynamics (MD) : Model solvation effects on spectroscopic properties.
- Density Functional Theory (DFT) : Optimize geometry and compare with X-ray data to identify structural distortions. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What strategies improve crystallization for X-ray analysis of thiophenamine derivatives?
Methodological Answer:
- Solvent Screening : Use mixtures (e.g., ethanol/water) for slow evaporation.
- Temperature Gradients : Gradual cooling from saturated solutions.
- Seeding : Introduce microcrystals to induce nucleation.
- Co-crystallization : Add stabilizing agents (e.g., crown ethers).
Refer to patent methodologies for analogous compounds, such as controlled crystallization of pyrrolotriazine derivatives .
Q. How are in silico models applied to predict biological activity or toxicity?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like LogP and polar SA.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger.
- ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks.
For example, thiophene derivatives with methoxyphenyl groups show potential in kinase inhibition, as seen in studies of structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
